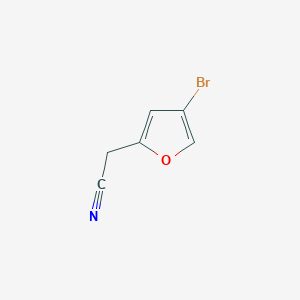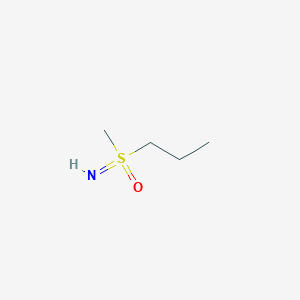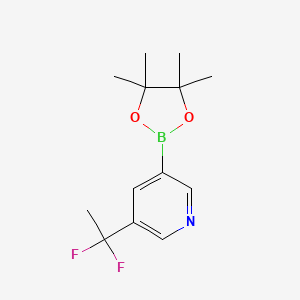
2-(4-bromofuran-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromofuran-2-yl)acetonitrile is an organic compound with a molecular formula of C6H4BrNO It features a bromine-substituted furan ring and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromofuran-2-yl)acetonitrile typically involves the bromination of furan followed by the introduction of the acetonitrile group. One common method involves the reaction of 4-bromofuran with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromofuran-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 2-(4-substituted furan-2-yl)acetonitriles.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of 2-(4-bromofuran-2-yl)ethylamine.
Applications De Recherche Scientifique
2-(4-Bromofuran-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-bromofuran-2-yl)acetonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or other bioactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromonaphthalen-2-yl)acetonitrile: Similar structure but with a naphthalene ring instead of a furan ring.
2-(4-Bromothiophen-2-yl)acetonitrile: Contains a thiophene ring instead of a furan ring.
2-(4-Bromofuran-3-yl)acetonitrile: Similar structure but with the bromine atom at a different position on the furan ring.
Uniqueness
2-(4-Bromofuran-2-yl)acetonitrile is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and potential applications. The presence of both the bromine atom and nitrile group provides versatility in chemical synthesis and potential bioactivity.
Propriétés
Formule moléculaire |
C6H4BrNO |
|---|---|
Poids moléculaire |
186.01 g/mol |
Nom IUPAC |
2-(4-bromofuran-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4BrNO/c7-5-3-6(1-2-8)9-4-5/h3-4H,1H2 |
Clé InChI |
LKYXPNQLLMDTEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC=C1Br)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)


![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)





![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)
